molecular formula C24H28F3N5O2S B12390371 (S)-N-(1-((5-(4-Cyanobenzyl)-1,3,4-thiadiazol-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-1-(trifluoromethyl)cyclohexane-1-carboxamide

(S)-N-(1-((5-(4-Cyanobenzyl)-1,3,4-thiadiazol-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-1-(trifluoromethyl)cyclohexane-1-carboxamide

Cat. No.: B12390371
M. Wt: 507.6 g/mol
InChI Key: LXRBPWHQMGKMRT-SFHVURJKSA-N
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Description

BAY-728 is a chemical compound primarily used as a negative control for BAY-805, which is a potent and selective inhibitor of ubiquitin-specific protease 21 (USP21). BAY-728 itself is less potent and serves as a reference compound in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BAY-728 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary and not publicly disclosed. it generally involves the use of standard organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization .

Industrial Production Methods: Industrial production of BAY-728 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques. The compound is typically stored at 4°C in a sealed container, away from moisture and light .

Chemical Reactions Analysis

Types of Reactions: BAY-728 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

BAY-728 is widely used in scientific research as a control compound. Its applications include:

Mechanism of Action

BAY-728 itself does not have a significant mechanism of action as it is a negative control. its counterpart, BAY-805, inhibits USP21 by binding to its active site, preventing the deubiquitination process. This inhibition affects various cellular pathways, including those involved in cell cycle regulation and DNA damage response .

Comparison with Similar Compounds

    BAY-805: A potent and selective inhibitor of USP21.

    USP22-IN-1: An inhibitor of ubiquitin-specific peptidase 22 (USP22).

    IU1-248: A potent and selective inhibitor of ubiquitin-specific peptidase 14 (USP14).

    FT709: A selective inhibitor of USP9X.

Uniqueness: BAY-728 is unique in its role as a negative control, providing a baseline for comparison in studies involving USP21 inhibitors. This allows researchers to differentiate the specific effects of USP21 inhibition from other potential variables .

Properties

Molecular Formula

C24H28F3N5O2S

Molecular Weight

507.6 g/mol

IUPAC Name

N-[(2S)-1-[[5-[(4-cyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C24H28F3N5O2S/c1-15(2)12-18(29-21(34)23(24(25,26)27)10-4-3-5-11-23)20(33)30-22-32-31-19(35-22)13-16-6-8-17(14-28)9-7-16/h6-9,15,18H,3-5,10-13H2,1-2H3,(H,29,34)(H,30,32,33)/t18-/m0/s1

InChI Key

LXRBPWHQMGKMRT-SFHVURJKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)C#N)NC(=O)C3(CCCCC3)C(F)(F)F

Canonical SMILES

CC(C)CC(C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)C#N)NC(=O)C3(CCCCC3)C(F)(F)F

Origin of Product

United States

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